N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine
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Overview
Description
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as this one, are of significant interest due to their unique physicochemical properties. These properties make them valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and transition metal-catalyzed cross-coupling reactions . One common method involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic properties, including as candidates for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism by which N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and trifluoromethyl-substituted aromatic compounds. Examples include 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)aniline .
Uniqueness
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct physicochemical properties. These properties make it particularly valuable in applications requiring high metabolic stability and specific interactions with biological targets .
Properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-2-3-13-7(4-6)8(9,10)11/h2-4,12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRPRAIHDBXPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437468 |
Source
|
Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165558-80-5 |
Source
|
Record name | N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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